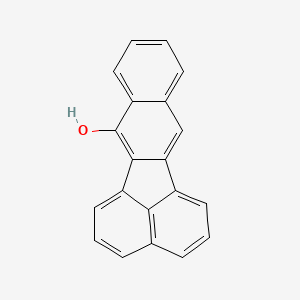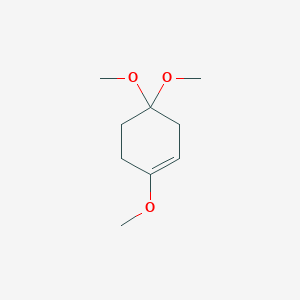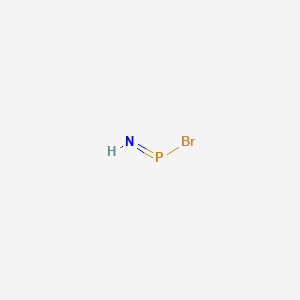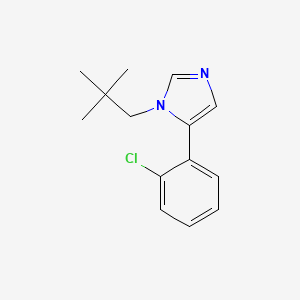
5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is a chemical compound that belongs to the imidazole class of organic compounds Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a dimethylpropyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole typically involves the reaction of 2-chlorobenzylamine with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and waste generation.
化学反応の分析
Types of Reactions
5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学的研究の応用
5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)-1-methylimidazole
- 5-(2-Chlorophenyl)-1-ethylimidazole
- 5-(2-Chlorophenyl)-1-propylimidazole
Uniqueness
5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and physical properties compared to other similar compounds
特性
CAS番号 |
116146-17-9 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)imidazole |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-10-16-8-13(17)11-6-4-5-7-12(11)15/h4-8,10H,9H2,1-3H3 |
InChIキー |
CPXUPXKSOAATLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
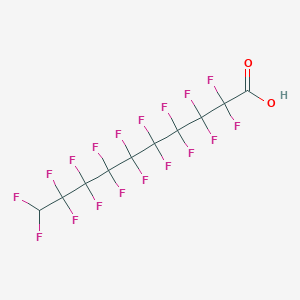
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
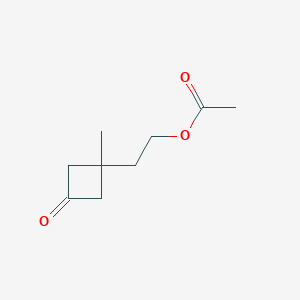

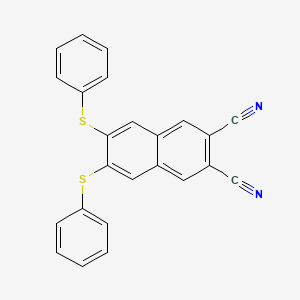

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
